Its primary role in scientific research stems from its activity as a thromboxane A2 receptor agonist. [, ] This means it can bind to and activate the receptor for thromboxane A2, a molecule involved in platelet aggregation and smooth muscle contraction.
Synthesis Analysis
Carbonyl Umpolung: This method utilizes thiazolium salt-catalyzed addition of aldehydes to α,β-unsaturated esters to create key intermediates for 11-deoxy prostaglandin synthesis. [, , ]
Chiral Acyl Anion Equivalents: This approach employs chiral formyl anion equivalents like (+)-(S)-p-tolyl p-tolylthiomethyl sulfoxide to react with cyclopentenone derivatives. This results in adducts that can be further modified to yield optically pure 11-deoxy-ent-prostanoids. []
Photoannelation: A photochemical reaction between 2α,β-unsaturated ketones produces a photoadduct that can be transformed into various prostanoic acid derivatives, including 11-deoxy prostaglandin intermediates. []
Mechanism of Action
11-Deoxy prostaglandin F2β acts as a thromboxane A2 receptor agonist. [, ] By binding to this receptor, it mimics the effects of thromboxane A2. This leads to a cascade of intracellular events, including:
Platelet Activation: Thromboxane A2 receptors play a crucial role in platelet aggregation, a critical step in blood clotting. []
Smooth Muscle Contraction: Activation of thromboxane A2 receptors on smooth muscle cells can induce contraction, influencing processes like vasoconstriction and bronchoconstriction. []
Applications
Thromboxane A2 receptor function: As a receptor agonist, it helps elucidate the role of the thromboxane A2 receptor in various physiological and pathological processes, including platelet function, vascular tone regulation, and inflammation. [, , ]
Relevance: The key structural similarity to 11-deoxy prostaglandin F2beta lies in the absence of the C-11 hydroxyl group, a characteristic feature denoted by the "11-deoxy" prefix shared by both. This modification often contributes to altered metabolic properties compared to their parent prostaglandins. []
11-Deoxy Prostaglandin Synthons
Relevance: These synthons share the "11-deoxy" characteristic with 11-deoxy prostaglandin F2beta, highlighting the importance of this structural modification in prostaglandin chemistry. The use of such synthons showcases a common strategy for synthesizing modified prostaglandins like the target compound. []
10-Oxa-11-deoxy-prostaglandin E1
Relevance: Similar to 11-deoxy prostaglandin F2beta, this analogue lacks the C-11 hydroxyl group. This shared structural feature suggests potential similarities in their pharmacological properties or metabolic pathways. []
11-Deoxy-10,10-difluoro-8-aza-PGE1 Analog (KMN-159)
Relevance: The shared "11-deoxy" feature between KMN-159 and 11-deoxy prostaglandin F2beta suggests a potential for similar structure-activity relationships concerning this particular modification. This comparison highlights how subtle changes in prostaglandin structure can drastically alter receptor binding profiles and biological activity. []
11-Deoxy-ent-prostaglandin Intermediates
Relevance: Though enantiomers, these intermediates share the "11-deoxy" modification with 11-deoxy prostaglandin F2beta. This highlights how chirality plays a crucial role in prostaglandin activity, and modifications like the removal of the C-11 hydroxyl group are explored across different stereoisomeric series. []
Compound Description: M&B 28,767 and its analogues are prostaglandin E1 derivatives with specific modifications: the C-11 hydroxyl group is absent ("11-deoxy"), a phenoxy group is attached to C-16, and the terminal four carbons of the α-chain are absent ("17,18,19,20-tetranor"). These alterations are associated with potent contractile effects on vascular smooth muscle and platelet aggregation. []
Compound Description: This synthetic prostaglandin E2 analogue lacks the hydroxyl group at the C-11 position ("11-deoxy") and has two methyl groups attached to the C-16 position. DDM-PGE2 is recognized for its cytoprotective properties, particularly against oxidative stress in renal cells. []
Compound Description: This compound represents a class of hybrid prostaglandin analogues with specific modifications. These include the absence of the C-11 hydroxyl group ("11-deoxy"), saturation of the double bond between C-13 and C-14 ("13,14-dihydro"), introduction of a sulfur atom at C-13 ("13-thia"), attachment of an aryloxy group at C-16, and removal of the terminal four carbons of the α-chain ("17,18,19,20-tetranor"). These modifications are aimed at modulating the compound's pharmacological properties. []
Relevance: Sharing the "11-deoxy" modification with 11-deoxy prostaglandin F2beta, these analogues exemplify the exploration of structural diversity around the prostaglandin scaffold to fine-tune their pharmacological activities. This modification likely contributes to differences in their binding affinities and downstream signaling compared to natural prostaglandins. []
(±)-11-Deoxy-10-hydroxyprostaglandins
Compound Description: This series of prostaglandin analogues is characterized by the absence of the C-11 hydroxyl group ("11-deoxy") and the introduction of a hydroxyl group at the C-10 position. They are synthesized as racemic mixtures ("±") containing both enantiomers. These compounds represent a class of prostaglandin isomers with potentially distinct biological activities compared to the naturally occurring forms. []
(±)-11-Deoxy-10-oxoprostaglandins
Compound Description: This series represents another class of prostaglandin analogues where the C-11 hydroxyl group is absent ("11-deoxy"), and a keto group is present at the C-10 position ("10-oxo"). They are also synthesized as racemic mixtures, indicating the presence of both enantiomers. These compounds are structurally similar to the 11-deoxy-10-hydroxyprostaglandins but possess a keto group instead of a hydroxyl group at the C-10 position, which can significantly influence their biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.